4-Pentyn-2-ol

説明

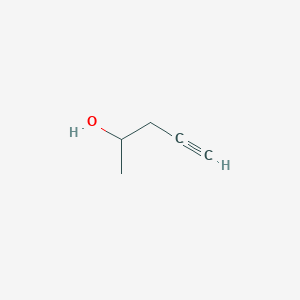

Structure

3D Structure

特性

IUPAC Name |

pent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHLRRZARWSHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022175 | |

| Record name | (+-)-4-Pentyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Fats and Glyceridic oils, rice bran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2117-11-5, 68553-81-1 | |

| Record name | 4-Pentyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fats and Glyceridic oils, rice bran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+-)-4-Pentyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, rice bran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5447322HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentyn-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Pentyn-2-ol is a secondary homopropargylic alcohol that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring both a hydroxyl group and a terminal alkyne, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including C-aryl glycosides and organometallic compounds.[2][3] This document provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on data and methodologies relevant to professionals in research and drug development.

Chemical Structure and Identifiers

This compound is an organic compound classified as an alkyne alcohol.[4] Its structure consists of a five-carbon chain with a terminal triple bond between carbons 4 and 5, and a hydroxyl group located on the second carbon.[4] This bifunctional nature is key to its reactivity.

Synonyms: The compound is also known by several other names, including 4-Pentyne-2-ol, (±)-4-Pentyn-2-ol, 1-methyl-3-butyn-1-ol, and 4-Hydroxy-1-pentyne.[4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 84.12 g/mol | [1][5][7] |

| Appearance | Clear colorless to pale yellow liquid | [4][8][9] |

| Boiling Point | 126-127 °C | [1][9][10] |

| Melting Point | -24.1 °C (estimate) | [9] |

| Density | 0.892 g/mL at 25 °C | [1][9][10] |

| Refractive Index (n20/D) | 1.438 | [1][9][10] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [1][9] |

| Solubility | Miscible with chloroform and ethyl acetate. | [2][8][9] |

| Water Solubility (log) | -1.09 (Log10 of solubility in mol/L) | [7] |

| Octanol/Water Partition Coefficient (logP) | 0.390 - 0.6 | [5][7][8] |

| Vapor Pressure | 5.35 mmHg at 25 °C | [9] |

| pKa | 14.29 ± 0.20 (Predicted) | [9] |

Reactivity and Applications

This compound is a valuable intermediate in chemical synthesis due to its dual functionality.[9]

Key Applications:

-

Synthesis of C-aryl Glycosides: It is used in the preparation of C-aryl glycosides via a cycloaddition reaction with an aryl nitrile oxide.[2][3] This is a significant route for creating carbohydrate derivatives with potential pharmaceutical applications.[9]

-

Organometallic Chemistry: The compound serves as a precursor in the synthesis of Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes.[2][3][9] These studies are important for understanding the properties and reactivity of metal-carbene complexes.[9]

-

Environmental Science: this compound is employed in Quantitative Structure-Activity Relationship (QSAR) studies to assess the toxicity levels of organic compounds in environmental contexts.[2][4][9]

The molecule is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2]

Experimental Protocols

General Synthesis of (S)-4-Pentyn-2-ol:

A representative synthesis for the chiral version, (S)-4-pentyn-2-ol, involves the following steps:

-

Generation of Lithium Acetylide: Acetylene gas is bubbled through a solution of n-butyllithium in an appropriate solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) under an inert atmosphere.[11]

-

Ring-Opening of Epoxide: (S)-Propylene oxide is then added to the lithium acetylide solution. The acetylide acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening.

-

Workup: The reaction is quenched with a proton source, such as an aqueous solution of ammonium chloride, to protonate the resulting alkoxide.

-

Purification: The product is then isolated from the reaction mixture through extraction with an organic solvent, followed by drying and purification, typically by distillation under reduced pressure.

This method provides a general framework, and specific conditions such as reaction times, temperatures, and concentrations would need to be optimized for large-scale preparations.

Spectroscopic Data

Spectroscopic data for this compound is available across several databases, confirming its structure.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectral data are available.[5][12] These spectra are crucial for confirming the connectivity of the carbon skeleton and the positions of the functional groups.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are available from the NIST WebBook and other sources.[5][6][13] The fragmentation pattern provides information about the molecular structure and helps confirm the molecular weight. The top peaks in the mass spectrum are observed at m/z values of 45 and 39.[5]

-

Infrared (IR) Spectroscopy: FTIR spectra are available and would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100 cm⁻¹).[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Classification: It is a flammable liquid and vapor (Flammable Liquid, Category 3).[1][5] It causes skin irritation (Skin Irritation, Category 2), serious eye irritation (Eye Irritation, Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1][5]

-

Signal Word: Warning[1]

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[14]

-

Use only non-sparking tools and take precautionary measures against static discharge.[14]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1][14]

-

Store in a well-ventilated place and keep the container tightly closed.[14]

-

Ensure eyewash stations and safety showers are close to the workstation.[14]

-

Disposal should be carried out in accordance with local, state, and federal regulations at an approved waste disposal facility.[14]

References

- 1. 4-戊炔-2-醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-戊炔-2-醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 2117-11-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C5H8O | CID 92915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 2117-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Page loading... [guidechem.com]

- 9. Cas 2117-11-5,this compound | lookchem [lookchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. (S)-4-PENTYN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 12. This compound(2117-11-5) 13C NMR spectrum [chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Pentyn-2-ol (CAS Number: 2117-11-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Pentyn-2-ol (CAS: 2117-11-5), a versatile secondary homopropargylic alcohol. The document details its physicochemical properties, spectroscopic characterization, synthesis, and key applications, with a focus on providing actionable experimental protocols and clear data presentation for laboratory use.

Core Characterization

This compound is a flammable, colorless to pale yellow liquid with the chemical formula C₅H₈O.[1][2] It is recognized as a valuable synthetic intermediate in various chemical transformations.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction planning.

| Property | Value | Reference(s) |

| CAS Number | 2117-11-5 | [1][3][4] |

| Molecular Formula | C₅H₈O | [1][3] |

| Molecular Weight | 84.12 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 126-127 °C | [1][4] |

| Density | 0.892 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.438 | [1][4] |

| Flash Point | 37 °C (99 °F) | [1][5] |

| Solubility | Miscible with chloroform and ethyl acetate | [1][6] |

| pKa (Predicted) | 14.29 ± 0.20 | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of this compound's identity and purity. The following tables summarize the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm (Solvent: CDCl₃) | Multiplicity | Notes |

| ¹H NMR | ~3.9 | m | -CH(OH) |

| ~2.3 | m | -CH₂- | |

| ~2.0 | t | ≡C-H | |

| ~1.2 | d | -CH₃ | |

| ¹³C NMR | ~83 | s | C ≡CH |

| ~70 | d | HC≡C H | |

| ~65 | d | -C H(OH) | |

| ~29 | t | -C H₂- | |

| ~23 | q | -C H₃ |

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Broad | O-H Stretch | Alcohol |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~2970 | Medium | C-H Stretch | sp³ C-H |

| ~2120 | Weak | C≡C Stretch | Alkyne |

| ~1070 | Strong | C-O Stretch | Secondary Alcohol |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment Ion |

| 84 | Low | [M]⁺ (Molecular Ion) |

| 69 | Medium | [M - CH₃]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectrometry. The base peak is often observed at m/z 45.[7]

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis. Its terminal alkyne and secondary alcohol functionalities allow for a wide range of chemical modifications.

Synthetic Applications

Key applications of this compound include:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: It is utilized as a reference compound in toxicological studies to assess the environmental impact of organic compounds.[2][6]

-

Organometallic Chemistry: It is a precursor in the synthesis of complex organometallic structures, such as Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes.[6][8]

-

Heterocyclic Chemistry: It is employed in the preparation of C-aryl glycosides through a [3+2] cycloaddition reaction with aryl nitrile oxides.[2][6][8]

Experimental Protocols

The following sections provide detailed, actionable protocols for the synthesis, reaction, and analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of racemic this compound from acetylene and acetaldehyde. The process involves the formation of an ethynyl Grignard reagent, which then acts as a nucleophile.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and gas inlet, place magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.

-

Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0 °C to form ethynylmagnesium bromide.

-

Reaction with Acetaldehyde: Cool the solution of ethynylmagnesium bromide to 0 °C in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.

[3+2] Cycloaddition with an Aryl Nitrile Oxide

This protocol outlines a general procedure for the synthesis of a C-aryl glycoside precursor using this compound. It involves the in-situ generation of an aryl nitrile oxide from an aldoxime, which then reacts with the alkyne.

Workflow for the [3+2] Cycloaddition Reaction

Caption: Workflow for the cycloaddition of this compound.

Materials:

-

Aryl aldoxime (e.g., benzaldoxime)

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Triethylamine

-

This compound

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Silica gel for chromatography

Procedure:

-

Nitrile Oxide Generation: Dissolve the aryl aldoxime in CH₂Cl₂. Add N-chlorosuccinimide and stir. Then, add triethylamine dropwise at room temperature to generate the aryl nitrile oxide in situ.

-

Cycloaddition: To this mixture, add a solution of this compound in CH₂Cl₂.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction with water and extract the product with CH₂Cl₂. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to isolate the desired isoxazole derivative.

Analytical Protocol: GC-MS Analysis

This protocol provides a standard method for the analysis of this compound purity and its identification in a reaction mixture.

References

- 1. 4-PENTEN-2-OL(625-31-0) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(2117-11-5) IR Spectrum [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. 4-PENTEN-2-OL(625-31-0) 1H NMR [m.chemicalbook.com]

- 5. niper.gov.in [niper.gov.in]

- 6. This compound(2117-11-5) 13C NMR spectrum [chemicalbook.com]

- 7. Predict the masses and the structures of the most abundant fragme... | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 4-Pentyn-2-ol

This technical guide provides a comprehensive overview of the key physical properties of 4-Pentyn-2-ol, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a workflow diagram for clarity.

Physical Properties of this compound

This compound is a secondary homopropargylic alcohol. Its physical characteristics are crucial for its application in various chemical syntheses.

| Property | Value | Conditions |

| Boiling Point | 126-127 °C | Standard atmospheric pressure |

| Density | 0.892 g/mL | 25 °C |

Table 1: Key Physical Properties of this compound[1]

Experimental Protocols

The following sections detail the methodologies for determining the boiling point and density of this compound. These are standard laboratory procedures applicable to most liquid organic compounds.

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[2]

Apparatus and Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Sample of this compound

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[2]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[3]

-

The test tube is securely attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[3]

-

The thermometer and test tube assembly are then inserted into the Thiele tube, ensuring the sample is below the level of the side arm.[2]

-

The Thiele tube is gently heated at the side arm.[3] Convection currents will ensure uniform heating of the oil bath.[3]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.[2]

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[4]

A pycnometer, or specific gravity bottle, is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of the volume of a liquid.

Apparatus and Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned and dried. Its empty weight (mass₁) is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.

-

The pycnometer filled with water is weighed to determine its mass (mass₂).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound and allowed to equilibrate to the same temperature in the water bath.

-

The stopper is inserted, excess liquid is wiped away, and the pycnometer filled with the sample is weighed (mass₃).

-

The density of the this compound is calculated using the following formula:

Density = [(mass₃ - mass₁) / (mass₂ - mass₁)] × Density of water at the experimental temperature.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Pentyn-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-pentyn-2-ol in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on reported qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Introduction to this compound

This compound is a secondary homopropargylic alcohol with the chemical formula C₅H₈O.[1] Its structure, featuring both a hydroxyl (-OH) group and a terminal alkyne (C≡CH) group, imparts a unique combination of polarity and reactivity.[2] The hydroxyl group allows for hydrogen bonding, suggesting potential solubility in polar solvents, while the hydrocarbon backbone and the alkyne group contribute to its nonpolar character, indicating affinity for nonpolar organic solvents.[2] This dual nature makes understanding its solubility crucial for its application in organic synthesis, such as in the preparation of Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes and C-aryl glycosides.[3][4]

Solubility Data

Exhaustive searches of chemical databases and scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad range of organic solvents. However, qualitative solubility information is consistently reported.

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Chemical Formula | Type | Reported Solubility | Citation |

| Chloroform | CHCl₃ | Halogenated | Miscible | [1][3][4][5][6][7][8] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Miscible | [1][3][4][5][6][7][8] |

Note on "Miscible": The term "miscible" implies that this compound and the specified solvent are soluble in each other in all proportions, forming a homogeneous solution.

Based on the "like dissolves like" principle and the structure of this compound, its solubility in other common organic solvents can be predicted, but must be confirmed experimentally. It is expected to be soluble in other polar aprotic solvents and alcohols, and likely soluble in nonpolar solvents to some extent.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in solvents relevant to their work, the following detailed experimental protocols are provided.

Protocol 1: Qualitative Solubility Determination (Rapid Screening)

This method is a straightforward approach to quickly assess whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

-

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

-

-

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a small, known amount of this compound (e.g., 20-30 mg or a few drops) to the solvent.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Allow the mixture to stand for at least one minute and observe.

-

Interpretation of Results:

-

Soluble: A clear, homogeneous solution is formed with no visible undissolved solute.

-

Partially Soluble: Some of the solute dissolves, but undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solute does not appear to dissolve, and two distinct phases may be visible.

-

-

Protocol 2: Quantitative Solubility Determination (Saturated Solution Method)

This protocol allows for the determination of the solubility of this compound in a specific solvent at a given temperature, typically expressed in units such as g/100 mL or mol/L.

-

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

-

Procedure:

-

Prepare a series of sealed vials, each containing a known volume of the organic solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed with undissolved solute remaining.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, and immediately filter it through a syringe filter to remove any suspended particles.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

References

- 1. Cas 2117-11-5,this compound | lookchem [lookchem.com]

- 2. CAS 2117-11-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 2117-11-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 2117-11-5 [amp.chemicalbook.com]

- 7. This compound | 2117-11-5 [m.chemicalbook.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Use of 4-Pentyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Pentyn-2-ol (CAS No. 2117-11-5), a versatile acetylenic alcohol used in various chemical syntheses. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value |

| Molecular Formula | C₅H₈O[1][2] |

| Molecular Weight | 84.12 g/mol [2] |

| Boiling Point | 126-127 °C[1] |

| Flash Point | 37 °C (98.6 °F) - closed cup |

| Density | 0.892 g/mL at 25 °C |

| Solubility | Miscible with chloroform and ethyl acetate.[1] |

| Appearance | Clear colorless to pale yellow liquid.[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is essential to be fully aware of its potential dangers before handling.

GHS Hazard Classification:

-

Flammable liquids: Category 3[1]

-

Skin irritation: Category 2[1]

-

Serious eye irritation: Category 2[1]

-

Specific target organ toxicity – single exposure (respiratory system): Category 3[1]

Hazard Statements (H-phrases):

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). |

| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

-

Keep away from oxidizing agents, acid chlorides, and acid anhydrides.

-

Store locked up.[1]

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. Below are examples of its application.

Synthesis of (S)-4-Pentyn-2-ol

A common application of this compound chemistry involves its enantioselective synthesis. The following is a representative protocol for the synthesis of (S)-4-Pentyn-2-ol.

Reaction Scheme:

Caption: Synthesis of (S)-4-Pentyn-2-ol.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve acetylene in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add n-butyllithium (n-BuLi) while maintaining the temperature at -78 °C.

-

To the resulting lithium acetylide solution, add (S)-propylene oxide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-4-Pentyn-2-ol.

Use in Quantitative Structure-Activity Relationship (QSAR) Studies

Caption: Generalized QSAR Experimental Workflow.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spill Cleanup

Caption: Flammable Liquid Spill Cleanup Protocol.

First Aid Measures

Logical Flow for First Aid Response:

Caption: First Aid Procedures for this compound Exposure.

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's Safety Data Sheet (SDS) and proper laboratory training. Always consult the SDS before working with any chemical and ensure that all laboratory personnel are familiar with the appropriate safety procedures.

References

Commercial Availability and Synthetic Utility of 4-Pentyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Pentyn-2-ol, a versatile building block in organic synthesis. It is intended to assist researchers, chemists, and professionals in drug development in sourcing this chemical and understanding its applications through detailed experimental context.

Commercial Sourcing of this compound

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative look at purity, available quantities, and pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals (Fisher Scientific) | AAL0275206, AC385330250 | 97% | 5 g, 25 g | $47.65 (5 g), $153.65 (25 g)[1][2] |

| Sigma-Aldrich | 268992 | ≥98% | 5 g, 25 g | $93.80 (5 g), $253.00 (25 g)[3] |

| TCI America | P0818 | >97.0% (GC) | 5 mL, 25 mL | Contact for pricing |

| Molport | Molport-003-928-877 | 98% | Various | Starting from $15.00[4] |

| CP Lab Chemicals | - | min 97% | 1 mL | $40.65[5] |

Experimental Protocols and Synthetic Applications

This compound is a valuable intermediate in several types of chemical reactions, notably in the synthesis of complex organometallic compounds and heterocyclic structures. Below are summaries of experimental applications reported in the scientific literature.

Synthesis of Fischer-Type Rhenium(III) Benzoyldiazenido-2-oxacyclocarbenes

In a study by Marvelli et al., published in Dalton Transactions in 2004, this compound was utilized in the synthesis of novel Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes.

Reaction Synopsis: The synthesis involves the reaction of [ReCl2{η2-N2C(Ph)O}(PPh3)2] with ω-alkynols, including this compound, in refluxing tetrahydrofuran (THF). This reaction leads to the formation of a family of new Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes.

Detailed Experimental Protocol: While the full experimental text from the original publication is not accessible for direct reproduction, the general procedure involves dissolving the rhenium precursor in THF, followed by the addition of this compound. The reaction mixture is then heated to reflux for a specified period. The resulting product, a carbene derivative, can be isolated and purified using standard techniques such as chromatography. The structure of the resulting complex, [(ReCl2{η1-N2C(O)Ph}{=C(CH2)2CH(CH3)O}(PPh3)2], was confirmed by NMR analysis and X-ray diffraction.

A New Route to C-aryl Glycosides via Cycloaddition Reaction

A 2002 publication in Organic Letters by Hauser and Hu describes a six-step route for the de novo synthesis of C-aryl glycosides, which utilizes the cycloaddition of an aryl nitrile oxide with this compound.

Reaction Synopsis: This synthetic route leverages the reactivity of the alkyne functionality in this compound in a 1,3-dipolar cycloaddition reaction with an in situ generated aryl nitrile oxide. This key step forms an isoxazoline intermediate which is then further elaborated to the target C-aryl glycoside.

Detailed Experimental Protocol: The specific, detailed experimental procedure from the original paper is not available for reproduction. However, a general protocol for such a cycloaddition would involve the slow addition of a solution of an appropriate hydroximoyl chloride to a solution of this compound and a base (such as triethylamine) in an inert solvent. The base facilitates the in situ formation of the nitrile oxide, which then undergoes cycloaddition with the alkyne. The resulting isoxazoline can then be isolated and carried forward through the remaining steps of the synthesis.

Logical Workflow for Sourcing and Utilization

The following diagram illustrates a logical workflow for a researcher from the initial identification of the need for this compound to its successful application in a synthesis.

References

- 1. Synthesis, characterisation and molecular structure of Re(iii) 2-oxacyclocarbenes stabilised by a benzoyldiazenido ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterisation and molecular structure of Re(iii) 2-oxacyclocarbenes stabilised by a benzoyldiazenido ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Stereoselective synthesis of C-aryl glycosides via radical-enabled 1,4-Ni migration: glycosyl chlorides as coupling partners - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 4-Pentyn-2-ol: (R)- and (S)-Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-pentyn-2-ol, focusing on the (R)- and (S)-enantiomers. While specific quantitative data for the individual enantiomers, such as optical rotation, remains elusive in publicly accessible literature, this document compiles available information on the racemic mixture and provides a framework for the synthesis, separation, and potential biological evaluation of the individual stereoisomers. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the importance of stereochemistry and providing methodologies for further investigation of these chiral building blocks.

Introduction

This compound is a secondary alcohol containing a terminal alkyne group. The presence of a chiral center at the C-2 position gives rise to two enantiomers: (R)-4-pentyn-2-ol and (S)-4-pentyn-2-ol. In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This is due to the chiral nature of biological targets such as enzymes and receptors. Therefore, the ability to synthesize and evaluate the biological activity of individual enantiomers is crucial for the development of safe and effective therapeutics.

This guide summarizes the known physical and chemical properties of this compound, outlines established methodologies for the synthesis and separation of its enantiomers, and discusses the potential for differential biological activity, providing a roadmap for future research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value (for Racemic Mixture) | Reference(s) |

| Molecular Formula | C₅H₈O | [1][2][3] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 2117-11-5 | [1][2] |

| (R)-Enantiomer CAS | 159407-28-0 | [4] |

| (S)-Enantiomer CAS | 81939-73-3 | [1] |

| Boiling Point | 126-127 °C | [5] |

| Density | 0.892 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.438 | [5] |

| Optical Rotation | Not available for individual enantiomers |

Note: While the specific rotation for the enantiomers of this compound is not documented, the related compound (R)-(-)-4-penten-2-ol has a specific rotation of [α]20/D −5.0° (neat), suggesting that the enantiomers of this compound will exhibit optical activity.[6]

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of the racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. A general approach involves the asymmetric reduction of the corresponding ketone, 4-pentyn-2-one.

Experimental Protocol: Asymmetric Reduction of 4-Pentyn-2-one

This protocol is a generalized procedure based on established methods for the asymmetric reduction of ketones.

-

Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a chiral catalyst is prepared by reacting a suitable metal precursor (e.g., a ruthenium or rhodium complex) with a chiral ligand (e.g., a chiral diphosphine like BINAP or a chiral diamine). The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

-

Reaction Setup: A solution of 4-pentyn-2-one in an appropriate anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) is prepared in a reaction vessel under an inert atmosphere.

-

Asymmetric Reduction: The prepared chiral catalyst is added to the solution of the ketone. The reduction is then carried out using a suitable reducing agent, such as hydrogen gas under pressure or a hydride source like isopropanol in transfer hydrogenation.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

Purification: The resulting chiral alcohol is purified using column chromatography on silica gel.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Caption: Enantioselective synthesis of this compound.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, often an enzyme. Lipases are commonly employed for the resolution of alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the enzymatic resolution of racemic this compound.

-

Enzyme and Substrate Preparation: Racemic this compound is dissolved in a suitable organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether). A lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL), is added to the solution.

-

Acylation: An acyl donor, such as vinyl acetate or isopropenyl acetate, is added to the reaction mixture. The lipase will selectively acylate one of the enantiomers at a faster rate.

-

Reaction Monitoring: The progress of the reaction is monitored by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted alcohol and the newly formed ester are then separated by column chromatography.

-

Hydrolysis of the Ester: The separated ester can be hydrolyzed (e.g., using sodium hydroxide in methanol/water) to yield the other enantiomer of the alcohol.

-

Purity and Enantiomeric Excess Determination: The purity of the separated enantiomers is assessed, and their enantiomeric excess is determined using chiral HPLC or GC.

Caption: Lipase-catalyzed kinetic resolution workflow.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Separation

The following is a general protocol for developing a chiral HPLC method for the separation of this compound enantiomers.

-

Column Selection: A variety of chiral stationary phases are commercially available. For a small, polar molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.

-

Mobile Phase Selection:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

-

-

Method Development:

-

Inject a solution of racemic this compound onto the selected chiral column with the initial mobile phase.

-

Optimize the mobile phase composition, flow rate, and column temperature to improve the separation (resolution) of the two enantiomeric peaks.

-

The use of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), in small amounts can sometimes improve peak shape and resolution.

-

-

Detection: Detection is typically performed using a UV detector. The wavelength should be chosen to maximize the absorbance of this compound.

References

- 1. (S)-4-PENTYN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 2117-11-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H8O | CID 92915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (2R)- | C5H8O | CID 7014874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-戊炔-2-醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-(−)-4-Penten-2-ol 95% | 64584-92-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Toxicological Profile of 4-Pentyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 4-Pentyn-2-ol (CAS No. 2117-11-5). The information is compiled from various sources to support hazard identification, risk assessment, and further research on this compound.

Executive Summary

This compound is a secondary homopropargylic alcohol. Toxicological data for this compound is limited. The primary available quantitative data is its acute toxicity to aquatic life. It is classified under the Globally Harmonized System (GHS) as a flammable liquid, a skin irritant, a serious eye irritant, and may cause respiratory irritation. The proposed mechanism of toxicity for aquatic species involves metabolic activation to a reactive allenic electrophile. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides a visualization of the proposed metabolic pathway.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited to acute aquatic toxicity.

| Endpoint | Test Species | Value | Exposure Duration | Reference |

| Acute Toxicity (LC50) | Pimephales promelas (Fathead Minnow) | 0.336 mg/L (4.0 µmol/L) | 96 hours | Veith et al., 1989 |

Note: No quantitative data for acute mammalian toxicity (LD50), skin/eye irritation (Draize test), mutagenicity (Ames test), or carcinogenicity were found in the public domain. The GHS classifications are based on qualitative assessments or read-across from structurally similar compounds.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

These classifications indicate that this compound should be handled with appropriate safety precautions to avoid fire, skin and eye contact, and inhalation of vapors.

Experimental Protocols

Acute Fish Toxicity Test (Based on OECD Guideline 203)

The 96-hour LC50 value for this compound in fathead minnows was determined using a continuous-flow diluter system. A typical protocol based on OECD Guideline 203 would involve the following steps:

-

Test Organism: Fathead minnows (Pimephales promelas) are acclimated to laboratory conditions.

-

Test System: A continuous-flow diluter system is used to maintain constant concentrations of the test substance in the test chambers. This system continuously mixes a stock solution of this compound with dilution water to deliver a series of predetermined concentrations to the fish tanks.

-

Test Concentrations: A range of concentrations of this compound, along with a control group (dilution water only), are used.

-

Exposure: Fish are exposed to the test concentrations for a period of 96 hours.

-

Observations: Mortality and any sublethal effects

An In-depth Technical Guide to 4-Pentyn-2-ol: Nomenclature, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Pentyn-2-ol, a versatile secondary homopropargylic alcohol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's nomenclature, physicochemical properties, and its applications in scientific research, supported by available data and generalized experimental methodologies.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is pent-4-yn-2-ol .[1][2] It is a five-carbon chain alcohol with a hydroxyl group on the second carbon and a terminal alkyne group. Due to its structure, it is also referred to by various synonyms.

A comprehensive list of its identifiers and synonyms is provided below:

-

Synonyms: 4-Pentyne-2-ol, 1-methyl-3-butyn-1-ol, (+/-)-4-Pentyn-2-ol, 1-pentyn-4-ol, 4-Hydroxy-1-pentyne.[1][2] The stereoisomers are designated as (2S)-pent-4-yn-2-ol and (2R)-pent-4-yn-2-ol.[5][6]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[4][7] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 84.12 g/mol | [1][8] |

| Molecular Formula | C₅H₈O | [1][4] |

| CAS Number | 2117-11-5 | [1][3] |

| Boiling Point | 126-127 °C | [7][9] |

| Density | 0.892 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.438 | [7][9] |

| Solubility | Miscible with chloroform and ethyl acetate. | [4][7] |

| Appearance | Colorless to light orange to yellow clear liquid. | [4][10] |

Applications in Scientific Research

This compound serves as a valuable building block in organic synthesis and is utilized in computational chemistry studies.

3.1. Quantitative Structure-Activity Relationship (QSAR) Studies

This compound is employed in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity or toxicity.[7][11] These computational models are crucial in drug discovery and environmental science for predicting the properties of new molecules, thereby reducing the need for extensive experimental testing.[12][13] In this context, the physicochemical properties and molecular descriptors of this compound are used as data points to build and validate predictive models of toxicity for organic compounds in environmental situations.[7][11]

3.2. Chemical Synthesis

The reactivity of the terminal alkyne and the secondary alcohol functional groups makes this compound a versatile precursor in the synthesis of more complex molecules.

-

Fischer-type Carbene Complexes: It is used in the preparation of Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes.[7][9] These organometallic compounds are of interest in catalysis and materials science.

-

C-aryl Glycosides: this compound undergoes cycloaddition reactions with aryl nitrile oxides, a key step in a multi-step route for the de novo synthesis of C-aryl glycosides.[9] C-aryl glycosides are important scaffolds in medicinal chemistry due to their increased metabolic stability compared to O-glycosides.

The role of this compound as a synthetic intermediate is depicted in the following workflow diagram.

Experimental Protocols

Detailed experimental protocols for the use of this compound are often specific to the reaction and desired product. Below are generalized methodologies based on available information for its synthesis and a common application.

4.1. General Synthesis of a Racemic Alkynol (Illustrative)

While specific protocols for the synthesis of this compound were not detailed in the searched literature, a general approach can be inferred from the synthesis of similar compounds. The synthesis of a racemic secondary alkynol often involves the nucleophilic addition of an acetylide to an aldehyde.

-

Materials: A suitable aldehyde (e.g., acetaldehyde), a terminal alkyne (e.g., propyne, though for this compound, a different strategy would be needed, such as the addition of ethynylmagnesium bromide to propylene oxide), an appropriate solvent (e.g., anhydrous tetrahydrofuran), and a strong base (e.g., n-butyllithium or a Grignard reagent).

-

Procedure (General Steps):

-

The terminal alkyne is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

The strong base is added dropwise to deprotonate the alkyne, forming the acetylide anion.

-

The aldehyde is then added slowly to the solution of the acetylide.

-

The reaction is allowed to proceed for a specified time, after which it is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

-

The product is then extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield the desired alkynol.

-

4.2. General Protocol for 1,3-Dipolar Cycloaddition

This compound can be used in 1,3-dipolar cycloaddition reactions with nitrile oxides to form isoxazoline derivatives, which are precursors to C-aryl glycosides.[9]

-

Materials: this compound, an appropriate aldoxime (precursor to the nitrile oxide), a chlorinating agent (e.g., N-chlorosuccinimide), a base (e.g., triethylamine), and a suitable solvent (e.g., dichloromethane).

-

Procedure (General Steps for in situ generation of nitrile oxide):

-

The aldoxime is dissolved in the solvent.

-

The chlorinating agent is added to convert the aldoxime to the corresponding hydroximoyl chloride.

-

This compound is added to the reaction mixture.

-

The base is then added slowly to the mixture. This facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride and its subsequent cycloaddition to the alkyne of this compound.

-

The reaction is stirred at room temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried, and the solvent is evaporated.

-

The resulting crude product is purified by column chromatography to yield the desired isoxazoline adduct.

-

It is imperative for researchers to consult specific literature for precise reaction conditions, stoichiometry, and safety precautions relevant to their particular synthetic target.

References

- 1. (S)-4-PENTYN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C5H8O | CID 92915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound, (2S)- | C5H8O | CID 7568329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, (2R)- | C5H8O | CID 7014874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. This compound = 98 2117-11-5 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. Descriptors and their selection methods in QSAR analysis: paradigm for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Pentyn-2-ol from Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-pentyn-2-ol, a valuable chiral building block in organic synthesis, from terminal alkynes. Two primary synthetic strategies are presented: the asymmetric alkynylation of acetaldehyde and the nucleophilic addition of a metallated terminal alkyne to propylene oxide. These methods offer versatile routes to the target molecule, with the asymmetric approach providing access to enantioenriched products. This guide includes comprehensive experimental protocols, tabulated quantitative data for key reaction parameters, and visual diagrams of the synthetic workflows to aid in experimental design and execution.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules, including natural products and pharmaceutical agents. Its propargylic alcohol moiety allows for a wide range of chemical transformations. The synthesis of this compound from simple, readily available terminal alkynes is a common objective in synthetic chemistry. This document outlines two robust and widely applicable methods for achieving this transformation.

The first approach detailed is the asymmetric alkynylation of acetaldehyde. This method is particularly noteworthy as it can generate this compound with high enantiomeric purity, which is often a critical requirement in drug development. A significant challenge in this reaction is the propensity of acetaldehyde to undergo self-aldol condensation. However, the use of a chiral zinc-ProPhenol catalytic system, coupled with the slow addition of acetaldehyde, effectively suppresses this side reaction and promotes the desired alkynylation.[1][2]

The second method involves the reaction of a metallated terminal alkyne, such as a lithium acetylide or a Grignard reagent, with propylene oxide. This pathway represents a classical and efficient approach for constructing the carbon skeleton of this compound through a nucleophilic ring-opening of the epoxide. This method is generally high-yielding and provides a straightforward route to the racemic product.

These application notes provide detailed, step-by-step protocols for both synthetic routes, along with tabulated data to facilitate the selection of optimal reaction conditions.

Method 1: Asymmetric Alkynylation of Acetaldehyde

This method focuses on the enantioselective addition of a terminal alkyne to acetaldehyde, catalyzed by a chiral Zn-ProPhenol complex. The slow addition of acetaldehyde is crucial to minimize the competing self-aldol condensation.[1][2]

Quantitative Data

| Entry | Alkyne | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Phenylacetylene | -20 | 78 | 86 | [1][2] |

| 2 | Phenylacetylene | 0 | 66 | 71 | [2] |

| 3 | (Trimethylsilyl)acetylene | 0 | 87 | 84 | [2] |

| 4 | (Triisopropylsilyl)acetylene | -20 | 66 | 94 | [2] |

| 5 | 1-Hexyne | -20 | 93 | 90 | [2] |

Experimental Protocol

Materials:

-

Appropriate terminal alkyne (e.g., Phenylacetylene)

-

(S,S)-ProPhenol ligand

-

Triphenylphosphine oxide (P(O)Ph₃)

-

Dry Toluene

-

Dimethylzinc (Me₂Zn, 1.2 M solution in toluene)

-

Acetaldehyde

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Microwave vial

-

Magnetic stir bar

-

Syringes and needles

Procedure: [1]

-

To a microwave vial equipped with a magnetic stir bar, add the terminal alkyne (0.2 mmol, 1.0 eq), (S,S)-ProPhenol ligand (25.1 mg, 0.04 mmol, 20 mol%), and triphenylphosphine oxide (21.9 mg, 0.08 mmol, 40 mol%).

-

Add 0.3 mL of dry toluene to the vial and cool the mixture to 0°C under a nitrogen atmosphere.

-

Slowly add 0.5 mL of dimethylzinc solution (1.2 M in toluene) over 5 minutes. Stir the resulting mixture at 0°C for 25 minutes.

-

Transfer the reaction vial to a cooling bath set at the desired temperature (e.g., -20°C).

-

Slowly add acetaldehyde (50 µL, 0.8 mmol, 4.0 eq) in small portions over a period of 30 minutes.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Quench the reaction by the slow addition of 3 mL of aqueous ammonium chloride solution.

-

Stir the mixture for 15 minutes, then extract the aqueous layer with diethyl ether (4 x 3 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Hexane/Et₂O) to afford the desired this compound derivative.

Synthesis Workflow

Caption: Workflow for Asymmetric Alkynylation.

Method 2: Nucleophilic Addition to Propylene Oxide

This method involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then opens the propylene oxide ring to form this compound. The use of n-butyllithium to generate the lithium acetylide is a common and effective approach.

Quantitative Data

| Entry | Alkyne | Base | Electrophile | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Acetylene | n-BuLi | Propylene Oxide | THF | High (General Procedure) |[3] | | 2 | Propyne | NaNH₂ | Propylene Oxide | Liq. NH₃/Hexane | 95.3 (of 2-pentyn-1-ol from bromoethane) |[4] |

Note: Specific yield for the reaction of acetylene with propylene oxide to form this compound is not explicitly stated in the provided snippets, but high yields are generally reported for the addition of lithium acetylides to epoxides.[3]

Experimental Protocol

Materials:

-

Acetylene gas or a suitable terminal alkyne

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Propylene oxide

-

1.0 M Hydrochloric acid (HCl)

-

Pentane

-

Diethyl ether (Et₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, septa, syringes, and needles

-

Dry ice/acetone bath

Procedure (adapted from general procedures for lithium acetylide formation and reaction with electrophiles): [3][5]

-

Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum under a nitrogen atmosphere.

-

Add dry THF to the flask and cool it to -78°C using a dry ice/acetone bath.

-

Bubble acetylene gas through the cold THF for approximately 20-30 minutes to create a saturated solution.

-

In a separate oven-dried flask, prepare a solution of n-butyllithium in THF.

-

Slowly add the n-butyllithium solution to the acetylene/THF solution at -78°C via a cannula or syringe over about 1 hour. This will form a clear solution of monolithium acetylide.

-

Stir the lithium acetylide solution for an additional 15 minutes at -78°C.

-

Slowly add propylene oxide (1.0 eq) to the lithium acetylide solution via syringe.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature while stirring for 3 hours.

-

Quench the reaction by carefully adding 1.0 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with diethyl ether.

-

Combine the organic layers and wash sequentially with 1.0 M HCl, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

Synthesis Workflow

Caption: Workflow for Nucleophilic Addition.

Conclusion

The synthesis of this compound from terminal alkynes can be effectively achieved through either asymmetric alkynylation of acetaldehyde or nucleophilic addition to propylene oxide. The choice of method will depend on the specific requirements of the synthesis, particularly the need for enantiopure material. The Zn-ProPhenol catalyzed asymmetric alkynylation offers an elegant solution for producing enantioenriched this compound, a critical advantage in the development of chiral drugs. The reaction of a metallated alkyne with propylene oxide provides a reliable and high-yielding route to the racemic product. The detailed protocols and workflows provided herein are intended to serve as a practical guide for researchers in the successful synthesis of this important chemical intermediate.

References

- 1. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. orgsyn.org [orgsyn.org]

- 4. WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 4-Pentyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 4-pentyn-2-ol, a valuable building block in organic synthesis. The protocols outlined below describe three widely applicable methods for obtaining enantiomerically enriched (R)- and (S)-4-pentyn-2-ol: Noyori Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, and Enzymatic Kinetic Resolution.

Overview of Synthetic Strategies

The asymmetric synthesis of chiral this compound can be achieved through two primary approaches: the enantioselective reduction of the corresponding prochiral ketone, 4-pentyn-2-one, or the kinetic resolution of racemic this compound. The choice of method depends on factors such as the desired enantiomer, required enantiomeric excess (ee%), scalability, and available resources.

Below is a workflow diagram illustrating the different synthetic routes to chiral this compound.

Caption: Synthetic routes to chiral this compound.

Data Presentation

The following table summarizes typical quantitative data for the different asymmetric synthesis methods. Please note that the specific results for this compound may vary and optimization is often required.

| Method | Catalyst/Enzyme | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) | Reference Example Substrate |

| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP complexes | Ketones | (R) or (S) | 96->99 | >99 | Methyl 2,2-dimethyl-3-oxobutanoate |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Aromatic Ketones | (S) | 97 | 95 | Acetophenone |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Secondary Alcohols | (R)-alcohol/(S)-acetate | ~50 (for each) | >99 | 1-phenylethanol |

Experimental Protocols

Method 1: Noyori Asymmetric Hydrogenation of 4-Pentyn-2-one

This method involves the enantioselective reduction of a ketone using a chiral ruthenium-BINAP catalyst under a hydrogen atmosphere.[1]

Materials:

-

4-Pentyn-2-one

-

[RuCl2{(R)-BINAP}] or [RuCl2{(S)-BINAP}]

-

Ethanol (EtOH), anhydrous and degassed

-

Hydrogen gas (H2)

-

High-pressure reactor (Parr apparatus or similar)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, Schlenk line

Protocol:

-

Catalyst Preparation (in a glovebox or under inert atmosphere):

-

In a Schlenk flask, charge with RuCl2[(R)-BINAP] (0.1 mol%).

-

Add anhydrous and degassed ethanol to dissolve the catalyst.

-

-

Reaction Setup:

-

In a separate flask, dissolve 4-pentyn-2-one (1.0 eq) in anhydrous and degassed ethanol.

-

Transfer the ketone solution to the glass liner of a high-pressure reactor.

-

Under an inert atmosphere, transfer the catalyst solution to the reactor.

-

-

Hydrogenation:

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to 1100 psi.

-

Place the reactor in an oil bath pre-heated to 30 °C and stir the reaction mixture.

-